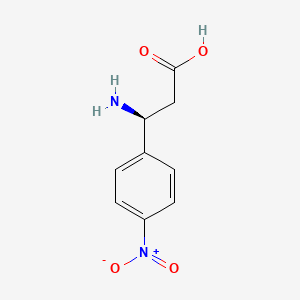

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid

Übersicht

Beschreibung

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative with a nitro group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-nitrobenzaldehyde.

Biocatalytic Step: The 4-nitrobenzaldehyde is converted to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid using L-threonine transaldolase from Pseudomonas sp.

Chemical Reactions: The intermediate is then subjected to a series of chemical reactions to obtain the final product.

Industrial Production Methods

the chemoenzymatic approach mentioned above can be scaled up for industrial applications due to its high yield and stereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can influence the secretion of anabolic hormones and supply fuel during exercise .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: This compound is similar in structure but differs in its hydrochloride salt form.

4-Nitrophenylalanine: Another similar compound with a nitro group attached to the phenyl ring.

Uniqueness

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and nitro functional groups. This combination allows for a wide range of chemical reactions and applications in various fields .

Biologische Aktivität

(S)-3-Amino-3-(4-nitrophenyl)propanoic acid , also referred to as 3A3NPP, is a non-proteinogenic amino acid with significant biological activity. Its structure features a propanoic acid backbone, an amino group, and a para-nitrophenyl substituent, which contribute to its unique properties and reactivity in biological systems. This compound has garnered attention for its potential roles in neurobiology, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₄. The compound's structural characteristics are essential for its biological interactions:

- Central Carbon Atom : Attached to an amino group (), a carboxylic acid group (), and a para-nitrophenyl group ().

- Functional Groups : The presence of the nitro group enhances its electrophilic properties, allowing it to participate in various biochemical reactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several enzymes. Its structural similarity to neurotransmitters allows it to interact effectively within biological systems. Notably, it has been shown to influence neurotransmission pathways, potentially modulating synaptic transmission and exhibiting neuroprotective effects in various neurological contexts .

Table 1: Enzyme Inhibition Data

| Enzyme Type | Inhibition Mechanism | Reference |

|---|---|---|

| Cyclooxygenase | Competitive inhibition | |

| CYP450 Isoforms | Significant inhibitory activity | |

| Various Neurotransmitter Receptors | Modulates binding affinity |

Neuroprotective Effects

Studies have explored the compound's potential neuroprotective effects, particularly its ability to mitigate damage in neuronal cells under stress conditions. This property is significant for understanding its potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

While primarily noted for its role in neurobiology, preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its effectiveness against certain bacterial strains has been investigated, although more research is needed to establish its full spectrum of activity .

Case Study: Antimicrobial Activity Assessment

In a recent study, the compound was tested against various bacteria including Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 64 µg/mL .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound is believed to compete with endogenous neurotransmitters for binding sites, influencing synaptic activity and potentially altering metabolic pathways associated with drug metabolism .

Interaction Studies

Interaction studies have highlighted the compound's binding affinity with various receptors and enzymes. These studies are crucial for understanding the therapeutic roles it may play in neurological contexts and other fields such as medicinal chemistry .

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362531 | |

| Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501030-96-2 | |

| Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.